molecular formula C10H10N2O2 B066153 Ethyl 1H-indazole-5-carboxylate CAS No. 192944-51-7

Ethyl 1H-indazole-5-carboxylate

Cat. No. B066153
M. Wt: 190.2 g/mol
InChI Key: SKABXDPLIJIWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1H-indazole-5-carboxylate derivatives involves various chemical strategies, incorporating different substituents at the N1 position and the 5 position of the indazole ring. These modifications aim to explore the chemical space for enhanced biological activity or desired physical properties. For instance, a study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, highlighting the chemical versatility of the indazole scaffold in drug design (Bistocchi et al., 1981).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-indazole-5-carboxylate derivatives can significantly influence their chemical reactivity and physical properties. Crystallographic studies provide insights into the arrangement of atoms within the molecule and its intermolecular interactions. For example, the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate was determined, showing planar sheets connected by intermolecular hydrogen bonding, demonstrating the importance of structural analysis in understanding compound properties (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 1H-indazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of a wide range of chemical entities. These reactions include cyclocondensation, nucleophilic substitution, and palladium-catalyzed coupling reactions. The chemical reactivity of the compound is utilized in synthesizing novel molecules with potential applications in different fields (Hodgetts & Kershaw, 2002).

Scientific Research Applications

  • Pharmacological Properties : Ethyl-1H-indazole-3-carboxylate derivatives have been studied for their pharmacological properties. Some derivatives showed promising antiarthritic effects at doses much lower than their toxic levels. Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated significant results without affecting weight gain (Bistocchi et al., 1981).

  • Antimicrobial Activities : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a similar compound, were synthesized and tested for antimicrobial activities against various bacteria and fungi. These studies contribute to understanding the structure-activity relationships of these molecules (Desai et al., 2019).

  • Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, another related compound, has been developed as a coupling reagent for solid-phase peptide synthesis. It exhibits high coupling efficiency and allows for real-time monitoring of the synthesis process (Jiang et al., 1998).

  • Synthetic Chemistry : Various synthetic methods have been developed for creating derivatives of Ethyl 1H-indazole-5-carboxylate. These methods have applications in creating molecules for pharmacological research and other chemical applications. For example, a scalable method for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was developed, demonstrating the flexibility in synthesizing structurally diverse indazole derivatives (Hong et al., 2020).

  • Dye Synthesis : The compound has also been used in the synthesis of azamethine dyes, with a study focusing on the absorption properties of these dyes, indicating potential applications in material science and industrial applications (Bailey, 1977).

  • Metal-Organic Frameworks : Studies have been conducted on the impact of positional isomers of Ethyl 1H-indazole-5-carboxylate on the structure of Cd(II) coordination polymers, indicating its use in materials science for constructing complex molecular architectures (Cisterna et al., 2018).

Safety And Hazards

While specific safety and hazard information for Ethyl 1H-indazole-5-carboxylate was not found in the searched resources, general precautions for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Indazole-containing derivatives, including Ethyl 1H-indazole-5-carboxylate, represent one of the most important heterocycles in drug molecules . Given their wide range of biological activities, there is considerable interest in developing new synthetic approaches to these compounds, with the aim of improving their biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABXDPLIJIWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363575
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-5-carboxylate

CAS RN

192944-51-7
Record name Ethyl 1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192944-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting ethyl 1-acetyl-1H-indazole-5-carboxylate was stirred in a mixture of concentrated hydrochloric acid (15 ml), water (15 ml) and ethanol (30 ml) for 15 hours at a room temperature. The resulting mixture was rendered faintly alkaline with a 25% ammonia water. The faintly alkalified mixture was subjected to extraction with chloroform. The extract was crystallized from n-hexane, and then the resulting crystal was separated by filtration and dried to give the title compound (6.45 g, 48%) as a light-brown powder.
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0 (± 1) mol
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15 mL
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15 mL
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30 mL
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0 (± 1) mol
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Yield
48%

Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-methylbenzoate (12.6 g, 70.0 mmol) prepared in the Step 4-1-1 and potassium acetate (7.20 g, 73.5 mmol) were suspended in chloroform (70 ml). Acetic anhydride (14.3 g, 140 mmol) was added to the suspension, and the mixture was stirred for one hour. To the mixture, 18-crown-6 (3.70 g, 14.0 mmol) and isoamyl nitrite (18.9 g, 161 mmol) were added, and the resulting mixture was heated under reflux for 21 hours. After being allowed to cool, under an ice cooling the mixture was rendered faintly alkaline with a saturated sodium bicarbonate solution and a 25% ammonia water. The faintly alkalified mixture was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (4.06 g, 31%) as a light-brown powder and ethyl 1-acetyl-1H-indazole-5-carboxylate.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
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14.3 g
Type
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3.7 g
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18.9 g
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Cabrera, I Martinez, CG Daniliuc… - Journal of Molecular …, 2016 - Elsevier
Three new neutral N,N imidoyl-indazole ligands with a methoxycarbonyl functional group (1–3) and three new air-stable cationic methallyl nickel complexes (4–6) were prepared. These …
Number of citations: 14 www.sciencedirect.com
G Semple, PJ Skinner, MC Cherrier… - Journal of medicinal …, 2006 - ACS Publications
… , and as part of this investigation, a small series of 1-functionalized indazole-5-carboxylic acids (14, Figure 2) were prepared via direct alkylation of ethyl 1H-indazole-5-carboxylate and …
Number of citations: 88 pubs.acs.org
P Wainwright, R Perni, C Vickers, SB Coffey… - Synthetic …, 2012 - Taylor & Francis
The first published synthesis of unprotected carboxy indazoles from the corresponding bromoindazoles is described. This is achieved via Pd(II)-catalyzed carbonylation and is …
Number of citations: 2 www.tandfonline.com
S Rupiani - 2016 - amsdottorato.unibo.it
The present work aimed to synthesizing new biologically active small molecules as innovative antitumor lead candidates and to the total synthesis of a natural compound with selectivity …
Number of citations: 4 amsdottorato.unibo.it

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